Safety data sheet and in vitro toxicity profile of 2,4-Dichlorothieno[3,4-D]pyrimidine
Safety data sheet and in vitro toxicity profile of 2,4-Dichlorothieno[3,4-D]pyrimidine
An In-Depth Technical Guide for Researchers
Subject: 2,4-Dichlorothieno[3,4-D]pyrimidine
Area of Focus: Predictive Safety Profile and Framework for In Vitro Toxicological Assessment
Preamble: This document provides a comprehensive technical guide on the chemical intermediate 2,4-Dichlorothieno[3,4-D]pyrimidine. It is intended for an audience of researchers, medicinal chemists, and drug development professionals. A critical review of publicly accessible data reveals a significant scarcity of empirical safety and toxicity information for this specific isomer. Therefore, this guide adopts a predictive and investigative framework. By leveraging data from the closely related and better-characterized isomer, 2,4-Dichlorothieno[3,2-d]pyrimidine , we will construct a presumptive safety data sheet and outline a robust, field-proven workflow for determining its in vitro toxicity profile. This approach is designed to provide researchers with a strong, scientifically-grounded starting point for safe handling and biological characterization.
Section 1: Compound Identification and Physicochemical Properties
2,4-Dichlorothieno[3,4-D]pyrimidine (CAS: 36948-21-7) is a heterocyclic compound featuring a fused thieno-pyrimidine scaffold.[1] Such scaffolds are of significant interest in medicinal chemistry, serving as versatile intermediates for the synthesis of novel bioactive molecules.[2][3][4] The two reactive chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, enabling the facile introduction of diverse functional groups to build libraries of potential drug candidates.[4][5]
While structurally similar, it is crucial to distinguish the [3,4-d] isomer from its more extensively studied [3,2-d] and [2,3-d] counterparts. The arrangement of the thiophene and pyrimidine rings directly influences the molecule's electronic distribution, reactivity, and ultimately, its biological activity and toxicological profile.
| Property | 2,4-Dichlorothieno[3,4-D]pyrimidine | 2,4-Dichlorothieno[3,2-d]pyrimidine (Isomer) |
| CAS Number | 36948-21-7[1] | 16234-14-3[6] |
| Molecular Formula | C₆H₂Cl₂N₂S[1] | C₆H₂Cl₂N₂S[6][7] |
| Molecular Weight | 205.06 g/mol [1] | 205.06 g/mol [6][7] |
| Physical Form | Solid (predicted) | Solid[7] |
| SMILES | Clc1nc(Cl)c2c(n1)scs2 | Clc1nc(Cl)c2sccc2n1[7] |
| InChI Key | Not readily available | AQECFYPZMBRCIA-UHFFFAOYSA-N[7] |
Section 2: Predictive Safety Data Sheet (SDS)
Disclaimer: The following safety data is extrapolated from the known hazards of the structural isomer 2,4-Dichlorothieno[3,2-d]pyrimidine and related dichloropyrimidine compounds. This information is for guidance purposes only and must be superseded by empirical data once available. All handling should proceed with the assumption that the compound is hazardous.
Hazard Identification
Based on its structural analogue, 2,4-Dichlorothieno[3,4-D]pyrimidine is predicted to be classified as follows:
-
GHS Pictograms: 💀 (Acute Toxicity, Oral), ❗ (Skin/Eye Irritation)
-
Signal Word: Danger
-
Predicted Hazard Statements:
First-Aid Measures
-
Ingestion: If swallowed, rinse mouth. Immediately call a POISON CENTER or doctor/physician.[9] Do NOT induce vomiting.[10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[9] If skin irritation occurs, get medical advice/attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] If eye irritation persists, get medical advice/attention.[10]
Handling and Storage
-
Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands and any exposed skin thoroughly after handling.[10] Wear comprehensive personal protective equipment (PPE).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Store locked up.[9][10]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[9]
Section 3: A Framework for In Vitro Toxicity Profiling
The primary goal of in vitro toxicity testing for a novel intermediate is to identify potential liabilities early in the development process. This allows for risk mitigation and informs the design of safer, more effective final compounds. The following is a recommended tiered approach.
Tier 1: Basal Cytotoxicity Assessment
Causality: The initial and most fundamental question is at what concentration the compound begins to kill cells. This establishes a working concentration range for all subsequent, more complex assays. The IC₅₀ (half-maximal inhibitory concentration) is the key metric derived from this assessment. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are standard industry practice as they are rapid, cost-effective, and provide a reliable measure of metabolic activity, which is a proxy for cell viability.[11][12]
-
Cell Seeding: Plate a relevant cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, or a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 2,4-Dichlorothieno[3,4-D]pyrimidine in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀.
Caption: Workflow for MTT-based cell viability assessment.
Tier 2: Genotoxicity Assessment
Causality: A compound that causes genetic mutations is a significant liability, as genotoxicity is linked to carcinogenesis. The bacterial reverse mutation assay, or Ames test, is a regulatory-standard screen to assess mutagenic potential. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The inclusion of a liver enzyme extract (S9 fraction) is a self-validating step, as it determines if the compound or its metabolites are the mutagenic agents.
-
Strain Selection: Utilize multiple Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Conduct parallel experiments with and without the addition of a metabolic activation system (S9 fraction from rat liver).
-
Exposure: Mix the bacterial strain, the test compound at various concentrations, and either S9 mix or a buffer in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate seen in the negative control.
Caption: Decision workflow for the Ames bacterial reverse mutation assay.
Tier 3: Mechanistic Toxicity Investigation
Causality: Should basal cytotoxicity be observed, the next logical step is to investigate the underlying mechanism. Thienopyrimidine derivatives have been developed as potent inhibitors of signaling proteins, particularly kinases like PI3K and adenosine receptors.[3] The antiproliferative activity observed in the [3,2-d] isomer suggests that cytotoxicity may not be a non-specific, membrane-disrupting effect, but rather a targeted interruption of critical cellular pathways.
-
Kinase Inhibition Profiling: Screen the compound against a panel of common oncology-related kinases to identify potential targets.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle (G1, S, G2/M), which is a hallmark of many targeted anticancer agents.
-
Apoptosis Assays: Employ methods like Annexin V/PI staining to determine if cell death occurs via programmed apoptosis or necrosis.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 2,4-Dichlorothieno[3,2-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. nextsds.com [nextsds.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
